molecular formula C10H12N2O2 B3362972 2-(2-Nitrophenyl)pyrrolidine CAS No. 1016766-50-9

2-(2-Nitrophenyl)pyrrolidine

Cat. No. B3362972
CAS RN: 1016766-50-9
M. Wt: 192.21 g/mol
InChI Key: NJZJYHRRZNJSCM-UHFFFAOYSA-N
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Description

2-(2-Nitrophenyl)pyrrolidine is a compound that contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists to create compounds for the treatment of human diseases . The compound’s molecular formula is C10H12N2O2 .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, one study reported the synthesis of substituted N-(2’-nitrophenyl)pyrrolidine-2-carboxamides as part of the design of proline-rich antimicrobial peptide mimics .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring, a phenomenon called “pseudorotation”, also increases the three-dimensional (3D) coverage of the molecule .

Future Directions

Pyrrolidine and its derivatives, including 2-(2-Nitrophenyl)pyrrolidine, continue to be of great interest in drug discovery due to their versatile scaffold and wide range of biological activities . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

2-(2-nitrophenyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-6-2-1-4-8(10)9-5-3-7-11-9/h1-2,4,6,9,11H,3,5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZJYHRRZNJSCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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